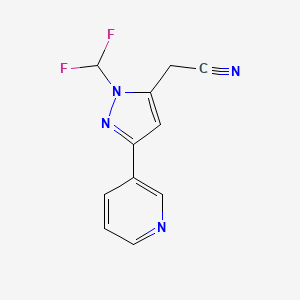

2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

Description

2-(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a fluorinated pyrazole derivative featuring a pyridin-3-yl substituent and an acetonitrile group.

Properties

IUPAC Name |

2-[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N4/c12-11(13)17-9(3-4-14)6-10(16-17)8-2-1-5-15-7-8/h1-2,5-7,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLHMJAWONDJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=C2)CC#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The central step in the synthesis is the construction of the 1H-pyrazole ring substituted at the 1-position with a difluoromethyl group and at the 3-position with a pyridin-3-yl group.

Cyclization Approach:

Pyrazole rings are commonly synthesized via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds or their equivalents. For this compound, a hydrazine derivative bearing the pyridin-3-yl substituent can be reacted with an appropriate β-difluoromethylated ketone or equivalent electrophile to form the pyrazole ring via condensation and cyclization under acidic or basic conditions. This method is supported by general pyrazole synthesis literature emphasizing regioselective cyclization to achieve the desired substitution pattern.1,3-Dipolar Cycloaddition:

Alternative synthesis routes employ 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes or alkenes to form pyrazoles. For example, ethyl α-diazoacetate reacting with alkynes in the presence of catalysts such as zinc triflate can yield pyrazole derivatives in good yields. This approach offers mild conditions and high regioselectivity, suitable for introducing substituents like pyridinyl groups.

Introduction of the Difluoromethyl Group

The difluoromethyl substitution at the 1-position of the pyrazole is a critical feature that influences the compound's chemical properties.

Difluoromethylation Strategies:

Difluoromethyl groups are introduced using difluoromethylating agents such as difluoromethyl bromide, difluoromethyl sulfone, or related reagents under radical or nucleophilic conditions. The difluoromethylation can be performed either before or after pyrazole ring formation depending on the synthetic route. Radical difluoromethylation often requires initiators or photochemical activation, while nucleophilic methods involve difluoromethyl anions or equivalents.Regioselectivity:

Careful control of reaction conditions (temperature, solvent, reagent stoichiometry) is necessary to ensure selective difluoromethylation at the pyrazole nitrogen without side reactions.

Installation of the Acetonitrile Functional Group

The acetonitrile group at the 5-position of the pyrazole ring is commonly introduced via alkylation or substitution reactions.

Alkylation of Pyrazole:

The 5-position of the pyrazole ring, often activated by electron-withdrawing groups, can be alkylated using haloacetonitriles (e.g., bromoacetonitrile) under basic conditions to install the acetonitrile substituent. This step typically requires mild bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO to facilitate nucleophilic substitution.Alternative Approaches:

Another method involves the condensation of pyrazole-5-carboxaldehyde derivatives with cyanide sources or the use of nitrile-containing building blocks in the initial cyclization step.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Formation of pyrazole core | Cyclization of hydrazine with β-difluoromethyl ketone | Hydrazine derivative with pyridin-3-yl group, acidic/basic medium, controlled temperature | Pyrazole ring with pyridin-3-yl and difluoromethyl substituents |

| 2. Difluoromethyl group introduction | Difluoromethylation (radical or nucleophilic) | Difluoromethyl bromide or sulfone, radical initiator or nucleophilic catalyst | Selective difluoromethyl substitution at N-1 of pyrazole |

| 3. Acetonitrile group installation | Alkylation with haloacetonitrile | Bromoacetonitrile, base (K2CO3), solvent (DMF), ambient to moderate temperature | 5-position acetonitrile substitution on pyrazole ring |

Reaction Condition Optimization and Yield Considerations

Temperature and Solvent:

Reaction temperatures are generally maintained between 0°C to 80°C depending on the step to optimize yield and minimize side reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred for alkylation steps due to their ability to solvate anions and facilitate nucleophilic substitution.Catalysts and Additives:

Use of mild bases (e.g., potassium carbonate) and catalytic amounts of transition metals (e.g., zinc triflate in cycloaddition) can improve reaction rates and selectivity.Purification:

The final product is typically purified by recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

Analytical Characterization

To confirm the structure and purity of 2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile, standard analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H, ^13C, and ^19F NMR provide detailed information on the chemical environment of the difluoromethyl group, pyrazole ring, pyridinyl substituent, and acetonitrile moiety.Mass Spectrometry (MS):

Confirms molecular weight and fragmentation pattern consistent with the target compound.Infrared (IR) Spectroscopy:

Identifies characteristic nitrile stretch (~2250 cm^-1) and other functional groups.Elemental Analysis:

Validates molecular formula and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of new compounds.

Scientific Research Applications

2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity is studied for potential therapeutic applications, including as an inhibitor or modulator of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity, and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs (Table 1).

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

- Fluorination Impact: The difluoromethyl group in the target compound offers a balance between metabolic stability and electronic effects, contrasting with trifluoromethyl (stronger electron-withdrawing) or non-fluorinated analogs .

- Pyridine Position : Pyridin-3-yl may favor interactions with aromatic residues in enzyme active sites compared to pyridin-4-yl (e.g., Analog 1), which could alter binding affinity .

- Nitrile vs.

Pharmacological Implications

- Kinase Inhibition : Pyrazole-acetonitrile scaffolds are recurrent in kinase inhibitors (e.g., JAK2 or EGFR targets), where nitriles act as hinge-binding motifs .

- Metabolic Stability: Fluorinated pyrazoles (e.g., difluoromethyl) resist oxidative degradation better than non-fluorinated analogs, as seen in Voxelotor intermediates (a sickle cell drug) .

Biological Activity

2-(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a novel compound belonging to the pyrazole derivatives family. Its unique structure combines a difluoromethyl group, a pyridinyl moiety, and an acetonitrile functional group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is CHFN. The presence of the difluoromethyl group enhances lipophilicity, while the pyridinyl group may facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 235.22 g/mol |

| Molecular Formula | CHFN |

| CAS Number | [Pending Registration] |

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with appropriate carbonyl compounds.

- Introduction of Difluoromethyl Group : This is achieved using difluoromethylating agents like difluoromethyl iodide.

- Attachment of Pyridinyl Group : Coupling reactions (e.g., Suzuki or Heck coupling) are employed to attach the pyridinyl moiety to the pyrazole structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For example, a series of pyrazole derivatives were tested against various pathogens, showing significant antifungal and antibacterial activities. The compound demonstrated moderate to excellent inhibition against several phytopathogenic fungi, outperforming standard antifungal agents like boscalid in some cases .

Anticancer Potential

Pyrazole derivatives have been evaluated for their anticancer activities. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Notably, investigations into their synergistic effects with established chemotherapeutics (e.g., doxorubicin) suggest potential for enhanced therapeutic efficacy .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors. For instance, docking studies indicate that it may form hydrogen bonds with key residues in target proteins, influencing their activity and leading to desired biological outcomes .

Case Studies

- Antifungal Activity : A study reported that certain pyrazole derivatives showed strong antifungal activity against seven different fungi species in vitro. The mechanism involved disruption of fungal cell membranes .

- Anticancer Synergy : Research demonstrated that combining pyrazole derivatives with doxorubicin resulted in increased cytotoxicity in breast cancer cell lines MCF-7 and MDA-MB-231 compared to doxorubicin alone .

Q & A

Q. Basic

- 1H/13C NMR : Expect pyrazole ring protons at δ 4.07–8.17 ppm and carbons at 104–160 ppm. The pyridinyl group shows aromatic protons near δ 7.5–8.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For C10H8F2N4, calculated m/z ≈ 238.07 .

- IR Spectroscopy : CN stretch ~2240 cm⁻¹ and C-F stretches ~1100–1200 cm⁻¹ .

How can researchers resolve contradictions in reported biological activity data for pyrazole-based compounds?

Q. Advanced

- Assay Standardization : Use randomized block designs (e.g., split-split plots for time-dependent variables) to control environmental factors .

- Purity Validation : Ensure ≥98% HPLC purity to exclude confounding by-products .

- Mechanistic Studies : Compare IC50 values across cell lines (e.g., cancer vs. normal) to identify target-specific effects .

What computational tools are recommended for predicting the compound’s interactions with biological targets?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., kinases). Focus on the pyridinyl and nitrile groups as potential hydrogen-bond acceptors .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties, leveraging logP values (~2.5 for similar nitriles) to estimate blood-brain barrier penetration .

What are the key challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

Q. Advanced

- By-Product Management : Monitor for difluoromethyl hydrolysis products via LC-MS. Adjust pH to neutral during workup to stabilize the nitrile group .

- Solvent Selection : Replace low-boiling solvents (e.g., DCM) with DMF or acetonitrile for safer large-scale reactions .

How should researchers design experiments to evaluate the compound’s environmental impact?

Q. Advanced

- Fate Studies : Use OECD guidelines to assess biodegradation (e.g., CO2 evolution tests) and photolysis in aqueous media .

- Ecotoxicity Assays : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition .

What structural modifications could enhance the compound’s stability under physiological conditions?

Q. Advanced

- Prodrug Strategies : Introduce ester or amide prodrug moieties at the acetonitrile group to reduce premature metabolism .

- Fluorine Substitution : Replace difluoromethyl with trifluoromethyl to improve metabolic stability, as seen in related pyrazole derivatives .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced

- Kinase Profiling : Use kinase inhibitor databases (e.g., ChEMBL) to compare inhibition patterns with known pyrazole-based inhibitors .

- CRISPR Screening : Identify gene knockouts that modulate compound efficacy, revealing downstream targets .

What are the best practices for ensuring reproducibility in synthetic protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.